![molecular formula C12H18N2O4 B1409470 2-(1-(Tert-butoxycarbonyl)-3-cyanopyrrolidin-3-yl)acetic acid CAS No. 1648864-60-1](/img/structure/B1409470.png)
2-(1-(Tert-butoxycarbonyl)-3-cyanopyrrolidin-3-yl)acetic acid
Overview
Description
2-(1-(Tert-butoxycarbonyl)-3-cyanopyrrolidin-3-yl)acetic acid is a
Biological Activity
2-(1-(Tert-butoxycarbonyl)-3-cyanopyrrolidin-3-yl)acetic acid, a compound with the empirical formula C12H18N2O2 and a molecular weight of approximately 226.23 g/mol, has garnered attention for its potential biological activities. This compound features a tert-butoxycarbonyl group, a cyanopyrrolidine moiety, and an acetic acid functional group, making it a versatile building block in medicinal chemistry and synthetic organic chemistry. This article delves into the biological activity of this compound, synthesizing findings from various studies and sources.
Structure and Composition
The structural formula of this compound can be represented as follows:
This compound is characterized by:
- Tert-butoxycarbonyl group : A protective group commonly used in organic synthesis.
- Cyanopyrrolidine moiety : Imparts unique chemical properties that influence biological interactions.
- Acetic acid functionality : Enhances solubility and reactivity in biological systems.
Synthesis
The synthesis of this compound typically involves multi-step processes that require precise control of reaction conditions to ensure high yields and purity. Common methods include:
- Formation of the cyanopyrrolidine core .
- Introduction of the tert-butoxycarbonyl group .
- Coupling with acetic acid derivatives .
Research indicates that this compound may interact with various biological pathways through enzyme inhibition and receptor binding. Interaction studies have focused on:
- Enzyme interactions : The compound's ability to inhibit specific enzymes could lead to therapeutic applications in conditions like diabetes and inflammation.
- Binding affinities : Understanding how this compound binds to biological targets is crucial for predicting its pharmacological effects.
Inhibition Studies
A study published in PubChem highlighted the potential of this compound in inhibiting α-glucosidase activity, which is significant for managing postprandial blood glucose levels. The inhibition potency was comparable to established inhibitors like acarbose, indicating its potential utility in diabetes management .
Anti-inflammatory Activity
Another investigation explored the anti-inflammatory properties of related compounds, revealing that modifications similar to those found in this compound could lead to significant reductions in inflammatory markers in vitro. These findings suggest that the compound may hold promise as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
The following table summarizes the unique features of this compound compared to structurally similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
2-(1-(Tert-butoxycarbonyl)-3-pyrrolidinyl)acetic acid | Structure | Lacks cyano group; primarily used in peptide synthesis. |
(R)-(1-Boc-Pyrrolidin-3-yl)-acetic acid | Structure | Chiral center; important for asymmetric synthesis applications. |
2-(1-(Tert-butoxycarbonyl)-azetidin-3-yl)acetic acid | Structure | Features an azetidine ring instead of pyrrolidine; different reactivity profile. |
This comparison highlights how the unique combination of functional groups in this compound contributes to its distinct biological activities.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its structure allows for the incorporation of different functional groups, which can lead to the development of novel therapeutic agents.
Synthesis of Bioactive Molecules
Research has demonstrated that derivatives of 2-(1-(tert-butoxycarbonyl)-3-cyanopyrrolidin-3-yl)acetic acid can be synthesized to create compounds with enhanced biological activity. For example:
- Antibiotics : The compound can be utilized in the synthesis of cephalosporin antibiotics, which are known for their broad-spectrum antibacterial effects .
- Antiviral Agents : Modifications to the pyrrolidine ring can yield antiviral compounds that target specific viral enzymes or receptors.
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound acts as a versatile building block. Its ability to undergo various chemical reactions makes it suitable for constructing complex molecules.
Reaction Pathways
Several reaction pathways can be employed using this compound:
- Nucleophilic Substitution : The cyano group can be replaced with different nucleophiles, leading to the formation of amines or other functional groups.
- Deprotection Reactions : The tert-butoxycarbonyl group can be selectively removed under mild conditions, allowing access to the free amine for further functionalization.
Case Study: Synthesis of Cephalosporins
A notable case study involves the synthesis of fluoro-substituted cephalosporins using derivatives of this compound. Researchers reported that the incorporation of fluorine atoms significantly enhanced the antibacterial properties of the resulting cephalosporins .
Research on Antiviral Activity
Another study focused on synthesizing antiviral agents from this compound, demonstrating its potential in developing treatments for viral infections by modifying the pyrrolidine structure . The research highlighted how specific substitutions could lead to improved efficacy against viral targets.
Summary Table of Applications
Application Area | Description | Examples |
---|---|---|
Medicinal Chemistry | Intermediate for synthesizing bioactive molecules | Antibiotics, Antiviral agents |
Synthetic Organic Chemistry | Versatile building block for constructing complex organic molecules | Nucleophilic substitutions |
Case Studies | Documented research demonstrating enhanced biological activity through structural modifications | Synthesis of cephalosporins |
Properties
IUPAC Name |
2-[3-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-11(2,3)18-10(17)14-5-4-12(7-13,8-14)6-9(15)16/h4-6,8H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWRHQAYZOBQOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CC(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901166876 | |
Record name | 3-Cyano-1-[(1,1-dimethylethoxy)carbonyl]-3-pyrrolidineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901166876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1648864-60-1 | |
Record name | 3-Cyano-1-[(1,1-dimethylethoxy)carbonyl]-3-pyrrolidineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1648864-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cyano-1-[(1,1-dimethylethoxy)carbonyl]-3-pyrrolidineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901166876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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